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Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione

Cat. No.: B1606654
CAS No.: 6383-11-5
M. Wt: 132.12 g/mol
InChI Key: NFYYUUJYMWILSY-UHFFFAOYSA-N
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Description

Context within Bicyclic and Polycyclic Quinone Systems

Quinones, a class of organic compounds characterized by a cyclohexadienedione structure, are widely recognized for their diverse biological activities and applications in materials science. nih.govresearchgate.net Bicyclic and polycyclic quinones, where the quinone moiety is fused to other ring systems, exhibit a broad range of chemical and physical properties. nih.gov Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione, as a quinone of benzocyclobutadiene, is a member of this family. researchgate.net Its chemistry is differentiated from simpler quinones like p-benzoquinone by the presence of the fused, strained four-membered ring. rsc.org The stability and reactivity of polycyclic quinones are influenced by factors such as the nature of the fused rings and the arrangement of the carbonyl groups. rsc.org For instance, the proximity of the two carbonyl groups in a "bay" arrangement can lead to increased reactivity. rsc.org

Computational studies on the various isomers of benzocyclobutadiene quinones have provided insights into their relative stabilities. Among the eight possible conventional quinone structures, this compound is calculated to be in a low-energy group with a significantly lower heat of formation compared to other isomers, suggesting its relative stability within this specific class of compounds. researchgate.net

Structural Classification and Nomenclature within the Benzocyclobutadiene Framework

This compound is systematically named according to IUPAC nomenclature, which clearly defines its bicyclic nature and the positions of unsaturation and carbonyl groups. nih.gov The parent hydrocarbon without the dione (B5365651) functionality is benzocyclobutene, also known as bicyclo[4.2.0]octa-1,3,5-triene. acs.org The fully unsaturated parent, benzocyclobutadiene, is systematically named bicyclo[4.2.0]octa-1,3,5,7-tetraene. nih.gov

The subject compound is also commonly referred to by several other names, including benzocyclobutenedione and benzocyclobutadienoquinone. acs.orgrsc.org These names emphasize its relationship to the benzocyclobutadiene framework, which consists of a benzene (B151609) ring fused to a cyclobutadiene (B73232) ring. The fusion of the aromatic benzene ring with the anti-aromatic and highly strained cyclobutadiene ring results in a molecule with unique chemical properties and a high propensity to undergo reactions that relieve this strain. nih.gov

Historical Development of Benzocyclobutene Chemistry and Related Compounds

The chemistry of benzocyclobutene and its derivatives has a rich history, with early challenges in their synthesis due to the inherent instability of the strained four-membered ring. researchgate.net A significant breakthrough in this field was the synthesis of benzocyclobutadienoquinone (this compound) by M. P. Cava and his colleagues in 1963. acs.org Their work provided a viable route to this and other related condensed cyclobutane (B1203170) aromatic compounds. acs.org

Later research in the 1980s focused on developing pyrolytic methods for the synthesis of benzocyclobutene-1,2-diones, achieving good yields for the parent compound and several of its derivatives. rsc.org The development of new synthetic methods, including those utilizing palladium-catalyzed C-H activation, has made benzocyclobutene derivatives more accessible for applications in pharmaceuticals and materials science. scripps.edu The thermal reactivity of benzocyclobutenes, which can undergo ring-opening to form highly reactive o-xylylenes, has also been a cornerstone of their chemistry, enabling their use in cycloaddition reactions for the construction of complex polycyclic systems. researchgate.net

Significance of Strained Ring Systems in Chemical Research

Strained ring systems, particularly those containing three- or four-membered rings, are of fundamental interest in organic chemistry. acs.org The high ring strain in these molecules, arising from bond angle distortion and torsional strain, leads to increased potential energy and unique reactivity. acs.orgnih.gov This stored energy can be harnessed to drive chemical transformations that would otherwise be difficult to achieve. acs.org

The four-membered ring in the benzocyclobutadiene framework of this compound is a prime example of this principle. The strain of this ring significantly influences the compound's chemical behavior, making it a valuable synthon in organic synthesis. nih.gov Reactions that involve the cleavage of a carbon-carbon bond in the four-membered ring are often thermodynamically favorable as they relieve the ring strain. acs.org This has been exploited in various synthetic strategies, including transition-metal-catalyzed reactions and thermally induced ring-openings, to construct more complex molecular architectures. nih.govacs.org The study of such strained systems continues to provide deeper insights into chemical bonding and reactivity.

Detailed Research Findings

Physical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₈H₄O₂
Molecular Weight 132.12 g/mol
Appearance Yellow solid
Melting Point 129-132 °C
CAS Number 6383-11-5

Data sourced from multiple chemical databases. rsc.org

Spectroscopic Data
¹H NMR (400 MHz, CDCl₃, δ ppm)
7.50 – 7.33 (m, 4 H, CH)
IR, MS
Available spectroscopic data includes IR and Mass Spectrometry.

Spectroscopic data has been reported and is available in chemical literature and databases. rsc.org

Computational Data for Isomers of Benzocyclobutadiene Quinone

IsomerHeat of Formation (kJ mol⁻¹)
7,8-dione -17
2,7-dione 79
3,8-dione 137
3,4-dione 137
2,3-diones 260
2,5-diones 275

Data from a computational study using DFT (B3LYP/6-31G) and ab initio (MP2/6-31G) methods. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4O2 B1606654 Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione CAS No. 6383-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O2/c9-7-5-3-1-2-4-6(5)8(7)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYYUUJYMWILSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80213272
Record name Bicyclo(4.2.0)octa-1,3,5-triene-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6383-11-5
Record name Bicyclo(4.2.0)octa-1,3,5-triene-7,8-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006383115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(4.2.0)octa-1,3,5-triene-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of Bicyclo 4.2.0 Octa 1,3,5 Triene 7,8 Dione

Thermal Rearrangements and Ring-Opening Processes

The application of thermal energy to Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione initiates a series of profound structural transformations. These changes are governed by the principles of pericyclic reactions, leading to highly reactive intermediates or rearranged products.

Electrocyclic Ring Opening to O-Xylylene (B1219910) Intermediates

The most prominent thermal reaction of this compound and its derivatives is the electrocyclic ring opening of the four-membered ring. nih.gov This process involves the cleavage of the C7-C8 bond, transforming the bicyclic system into a highly reactive o-xylylene (also known as o-quinodimethane) intermediate. This transformation is a thermally allowed, conrotatory 4π-electrocyclic reaction. lookchem.commasterorganicchemistry.com The generated o-xylylene is a planar intermediate that can be trapped by various reagents. ibm.com For instance, upon heating above 80 °C, the ring-opening reversibly generates a vinylketene intermediate which can be intercepted in subsequent reactions. nih.gov

This ring-opening is a key step in the synthesis of more complex molecules. The o-xylylene intermediate is a conjugated diene and can readily participate in cycloaddition reactions. In the absence of a trapping agent, the intermediate may undergo electrocyclic ring closure to revert to the starting benzocyclobutene derivative. ibm.com The process can also be initiated photochemically, often requiring a rigid medium. ibm.com

Sigmatropic Rearrangements within the Bicyclic System

Sigmatropic rearrangements involve the migration of a sigma bond across a π-electron system in an intramolecular, concerted process. libretexts.org These reactions are classified by an order [i,j], which denotes the number of atoms over which the σ-bond migrates on each fragment. youtube.com While electrocyclic ring-opening is the dominant thermal pathway for this compound, the potential for sigmatropic rearrangements exists, particularly in substituted derivatives or related benzobicyclic systems. fiveable.mersc.org

The most common types of sigmatropic rearrangements are ibm.comnih.gov and researchgate.netresearchgate.net shifts. libretexts.org For example, the Cope rearrangement ( researchgate.netresearchgate.net) and Claisen rearrangement ( researchgate.netresearchgate.net) are synthetically important sigmatropic reactions. imperial.ac.uk In related systems, such as benzobicyclononatrienes, complex thermal rearrangements involving sigmatropic shifts (specifically, "walk rearrangements") have been observed alongside intramolecular Diels-Alder reactions. rsc.org For this compound itself, such rearrangements are less characterized compared to the facile ring-opening, but they represent a potential, albeit higher energy, reaction channel.

Cheletropic Decarbonylation Reactions

Cheletropic reactions are a class of pericyclic reactions where two sigma bonds to a single atom are made or broken in a concerted step. The extrusion of a small, stable molecule like carbon monoxide (CO) is known as decarbonylation. Unsaturated cyclic ketones can undergo cheletropic extrusion of CO. researchgate.net In a related compound, bicyclo[4.2.1]nona-2,4,7-trien-9-one, thermal decarbonylation occurs readily. rsc.org For this compound, the cheletropic extrusion of one or both carbonyl groups is a plausible, though high-energy, transformation. The loss of one CO molecule would lead to a highly reactive benzocyclobutadienone intermediate, which could then undergo further reactions. The simultaneous loss of both CO molecules would generate benzocyclobutadiene.

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions are fundamental to the reactivity of this compound, either directly as a dienophile or via its ring-opened isomer. These reactions provide powerful methods for constructing six-membered rings. wikipedia.org

Diels-Alder Reactivity as a Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. wikipedia.orgmasterorganicchemistry.com While the ring-opened o-xylylene form of this compound acts as a diene, the parent dione (B5365651) itself can function as a dienophile. researchgate.net The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups and by ring strain. nih.govlibretexts.org The carbonyl groups on the four-membered ring of this compound make the adjacent π-system electron-poor, increasing its dienophilic character.

Computational studies on the quinones of benzocyclobutadiene have assessed their Diels-Alder reactivity as dienophiles with butadiene. acs.orgfigshare.com The strain inherent in the cyclobutene (B1205218) ring system significantly enhances its dienophilicity compared to less strained systems like cyclopentenone or cyclohexenone. nih.govnih.gov This allows the compound to react with various dienes to form complex polycyclic adducts.

Table 1: Examples of Diels-Alder Reactivity with Benzocyclobutenedione Analogues
DieneDienophile SystemKey FeatureReference
ButadieneBenzocyclobutadiene quinonesComputational study of reactivity. acs.org, figshare.com
Various DienesCyclobutenoneHigher reactivity compared to cyclopentenone/cyclohexenone due to ring strain. nih.gov
Polymer-supported o-quinodimethaneVarious dienophiles (e.g., benzoquinone)Demonstrates the utility of the ring-opened diene in cycloadditions. researchgate.net

Reactions with Singlet Oxygen and Other Activated Dienophiles

Singlet oxygen (¹O₂), the first electronic excited state of molecular oxygen, is a highly reactive species that participates in several types of pericyclic reactions with organic substrates. nih.gov These include [4+2] and [2+2] cycloadditions and ene reactions. nih.gov The reaction of this compound with singlet oxygen can lead to various oxidation products. Given its unsaturated nature, potential reaction pathways include [4+2] cycloaddition across the benzene (B151609) ring to form an endoperoxide, or a [2+2] cycloaddition at one of the double bonds. nih.govnih.gov The reaction of singlet oxygen with conjugated dienes is a well-established method for forming endoperoxides. illinois.edu

Beyond singlet oxygen, this compound can react with other highly activated dienophiles. These are dienophiles that possess strong electron-withdrawing groups, making them exceptionally reactive in Diels-Alder reactions. libretexts.orgmasterorganicchemistry.com Examples include maleic anhydride (B1165640) and N-phenylmaleimide. libretexts.orgillinois.edu The reaction of the in situ generated o-xylylene intermediate with such dienophiles provides a reliable route to complex, functionalized polycyclic systems. researchgate.net

Table 2: Potential Reaction Pathways with Singlet Oxygen
Reaction TypeDescriptionPotential ProductReference
[4+2] CycloadditionSinglet oxygen acts as a dienophile reacting with the benzene ring diene system.Endoperoxide nih.gov
[2+2] CycloadditionSinglet oxygen adds to one of the double bonds.1,2-Dioxetane nih.gov
Ene ReactionAddition of singlet oxygen with allylic hydrogen transfer (if applicable in derivatives).Allylic hydroperoxide nih.gov

Intramolecular and Intermolecular [2+2] and [4+2] Cycloadditions

The dienophilic and photochemically active nature of this compound and its derivatives allows them to participate in a variety of cycloaddition reactions. These reactions are pivotal for constructing polycyclic and cage-like molecular architectures.

Intramolecular [2+2] Cycloadditions: Photochemical intramolecular [2+2] cycloadditions are a hallmark of appropriately substituted bicyclo[4.2.0]octene derivatives. For instance, irradiation of diphenylbicyclo[4.2.0]oct-3-ene-2,5-diones leads to a reversible cycloaddition between the excited enedione carbon-carbon double bond and a facing phenyl ring. researchgate.net This process yields pentacyclotetradeca-10,12-diene-2,7-diones. researchgate.net The regiochemistry of this photoaddition is controlled by the conformation of the starting material. researchgate.net Similarly, cyclobutane-fused quinones can undergo intramolecular [2+2] photocycloaddition to form novel cage compounds. osaka-u.ac.jp The synthesis of bicyclo[4.2.0]octane systems, which are present in some natural products, has been approached through copper(I)-catalyzed intramolecular [2+2] photocycloadditions. acs.org

Intermolecular [4+2] Cycloadditions: this compound and its analogs are also potent dienophiles in intermolecular [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. Computational studies have explored the reactivity of various quinones of benzocyclobutadiene as dienophiles with butadiene. nih.govacs.org These studies help in predicting the reactivity towards dimerization and polymerization, highlighting some isomers as promising targets for synthesis. nih.govacs.org For example, the reaction of a styryl derivative of a benzoquinone can lead to a dimer via an intermolecular [4+2] cycloaddition. researchgate.net

Cycloaddition TypeReactantsProduct TypeKey Features
Intramolecular [2+2]Diphenylbicyclo[4.2.0]oct-3-ene-2,5-dionesPentacyclotetradeca-10,12-diene-2,7-dionesReversible, light-induced, regiochemistry controlled by conformation. researchgate.net
Intramolecular [2+2]Cyclobutane-fused quinonesCage compoundsPhotochemically induced formation of complex polycyclic systems. osaka-u.ac.jp
Intermolecular [4+2]Quinones of benzocyclobutadiene and butadieneDimeric adductsReactivity is dependent on the specific quinone isomer. nih.govacs.org

Chemistry of the Dione Functional Groups

The adjacent carbonyl groups in this compound are the primary sites for a variety of chemical transformations, including nucleophilic attacks and reactions characteristic of carbonyl compounds.

Nucleophilic Attack and Addition Reactions

The electrophilic nature of the carbonyl carbons in the dione moiety makes them susceptible to attack by nucleophiles. Quinones, in general, are known to undergo various nucleophilic addition reactions. osaka-u.ac.jp The electron-withdrawing character of the carbonyl groups facilitates these additions. The specific outcomes of such reactions with this compound itself are a subject of ongoing investigation, but the general reactivity pattern of diones suggests a rich chemistry involving the addition of organometallic reagents, amines, and other nucleophiles.

Carbonyl Reactivity and Related Transformations

The carbonyl groups of this compound can undergo a range of transformations typical for ketones. These include reductions, condensations, and rearrangements. The proximity of the two carbonyl groups can also lead to unique reactivity, such as the formation of heterocyclic rings upon reaction with dinucleophiles. The strained four-membered ring fused to the benzene ring significantly influences the reactivity of the dione system.

Base-Catalyzed Ring Fission Mechanisms

The presence of the strained cyclobutene ring fused to the aromatic system makes this compound susceptible to ring-opening reactions under basic conditions. Research has been conducted on the base-catalyzed ring fission of this class of compounds. grafiati.com This process involves the cleavage of one or more bonds in the four-membered ring, driven by the release of ring strain and the formation of a more stable species. The mechanism of this fission is of significant interest for understanding the fundamental chemistry of strained cyclic systems.

Ring Transformations and Product Diversification

The inherent strain in the bicyclo[4.2.0]octane framework provides a driving force for various ring transformation reactions, leading to a diverse array of chemical structures.

Isodesmic Ring-Opening Reactions

Computational studies have utilized isodesmic reactions to probe the stability and aromaticity of this compound and its isomers. nih.govacs.org These theoretical calculations involve hypothetical reactions where the number and types of bonds are conserved, allowing for the determination of strain energy. The results from these studies indicate that the aromatic and non-aromatic characteristics are largely as expected based on the presence of either a benzene or a cyclobutadiene (B73232) ring within the structure. nih.govacs.org For instance, the heat of formation for this compound is calculated to be relatively low, suggesting a degree of stability compared to its higher-energy isomers. nih.govacs.org

Ring TransformationDriving ForceProductsSignificance
Base-Catalyzed Ring FissionRelease of ring strainRing-opened productsUnderstanding the reactivity of strained rings. grafiati.com
Isodesmic Ring-OpeningTheoretical construct for stability analysisNot applicable (computational)Quantifies ring strain and aromaticity. nih.govacs.org

Valence Tautomerism and Isomerization Pathways

This compound, also known as benzocyclobutenedione, is the most stable among eight potential quinone isomers of benzocyclobutadiene, according to computational studies. acs.orgfigshare.com Its reactivity is significantly influenced by valence tautomerism, a process involving the reorganization of electrons and slight changes in atomic positions, leading to isomeric structures. This is a characteristic feature of the bicyclo[4.2.0]octatriene system. sci-hub.se

The principal isomerization pathway for benzocyclobutenones involves the electrocyclic ring-opening of the four-membered cyclobutene ring under thermal or photolytic conditions. nih.gov This process generates a highly reactive vinylketene intermediate, which can then participate in various subsequent reactions. nih.gov

Computational analyses using Density Functional Theory (DFT) and ab initio methods have been employed to explore the geometries and relative stabilities of the various quinone isomers of benzocyclobutadiene. acs.orgfigshare.com These studies show that this compound has the lowest heat of formation, indicating its higher stability compared to its isomers. acs.orgfigshare.com The relative energies of these isomers dictate the favorability of different isomerization pathways. For instance, the conversion to high-energy isomers is thermodynamically unfavorable under standard conditions.

The table below, derived from computational data, summarizes the calculated heats of formation for various isomers, highlighting the relative stability of this compound. acs.orgfigshare.com

Isomer NameCalculated Heat of Formation (kJ mol⁻¹)Energy Group
This compound-17Low
Bicyclo[4.2.0]octa-3,5,8-triene-2,7-dione79–137Medium
Bicyclo[4.2.0]octa-1,4,6-triene-3,8-dione79–137Medium
Bicyclo[4.2.0]octa-1,5,7-triene-3,4-dione79–137Medium
Bicyclo[4.2.0]octa-1(6),4,7-triene-2,3-dione260–275High
Bicyclo[4.2.0]octa-1(8),4,6-triene-2,3-dione260–275High
Bicyclo[4.2.0]octa-1(6),3,7-triene-2,5-dione260–275High
Bicyclo[4.2.0]octa-1(8),3,6-triene-2,5-dione260–275High

Dimerization and Polymerization Pathways of this compound

The propensity of this compound and its isomers to undergo dimerization and polymerization is a key aspect of their reactivity. acs.orgfigshare.com These reactions are often mediated by cycloaddition processes, where the molecule or its reactive intermediates act as either a diene or a dienophile.

Computational studies have assessed the reactivity of these quinones in Diels-Alder reactions with butadiene to predict their tendency to dimerize or polymerize. acs.orgfigshare.com this compound itself is relatively stable, but its less stable isomers are predicted to be more reactive. acs.orgfigshare.com The high-energy isomers, in particular, are expected to be highly susceptible to such reactions.

Dimerization can occur through several pathways:

[4+2] Cycloaddition (Diels-Alder Reaction): The vinylketene intermediate formed from the ring-opening of the dione can act as a diene, reacting with another molecule of the dione (acting as a dienophile) to form a dimeric structure. nih.gov

[2+2] Cycloaddition: The ketene (B1206846) functionality of the ring-opened intermediate can undergo a [2+2] cycloaddition with an olefin. nih.gov In the case of dimerization, this could involve the double bond of another dione molecule.

The suppression of dimerization is often a critical consideration in syntheses utilizing benzocyclobutenones, which highlights the prevalence of this reaction pathway. nih.gov The formation of polymers can proceed through sequential cycloaddition reactions, leading to larger oligomeric or polymeric chains. The exact nature of these higher-order structures depends on the specific reaction conditions and the isomeric form of the starting material.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is expected to reveal signals corresponding to the aromatic protons of the benzene (B151609) ring. Due to the fusion of the four-membered ring, these protons are anticipated to exhibit distinct chemical shifts and coupling patterns. The symmetry of the molecule will dictate the number of unique proton signals. For comparison, the parent compound, benzocyclobutene, shows aromatic proton signals in the range of δ 7.0-7.2 ppm. rsc.org The electron-withdrawing effect of the two carbonyl groups in the dione (B5365651) would likely shift the aromatic proton signals of the title compound further downfield.

A detailed analysis would involve the determination of chemical shifts (δ) in parts per million (ppm), the multiplicity of each signal (e.g., singlet, doublet, triplet), and the coupling constants (J) in Hertz (Hz), which quantify the interaction between neighboring protons.

Interactive Data Table: Predicted ¹H NMR Data (Note: The following table is a prediction based on general principles and data from related compounds, as specific experimental data is not available.)

Predicted ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic CH7.2 - 7.5Multipletortho, meta, para
Aromatic CH7.5 - 7.8Multipletortho, meta, para

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum is expected to show signals for the aromatic carbons and, most characteristically, the downfield signals of the two carbonyl carbons (C=O), which typically appear in the range of δ 160-220 ppm. The chemical shifts of the aromatic carbons will also be influenced by the fused cyclobutenedione ring.

Interactive Data Table: Predicted ¹³C NMR Data (Note: The following table is a prediction based on general principles and data from related compounds, as specific experimental data is not available.)

Predicted CarbonChemical Shift (δ, ppm)
Aromatic C-H120 - 140
Aromatic C (quaternary)140 - 160
Carbonyl C=O180 - 200

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY spectra reveal correlations between protons that are coupled to each other, helping to identify adjacent protons in the aromatic ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the aromatic protons and the quaternary carbons of the fused ring system, as well as the carbonyl carbons.

While general principles of these techniques are well-established, specific 2D NMR studies on this compound are not documented in available literature. doi.orgresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. The NIST WebBook confirms the availability of electron ionization (EI) mass spectrometry data for this compound, with a molecular weight of 132.1162 g/mol corresponding to the molecular formula C₈H₄O₂. nist.gov

The fragmentation pattern under EI conditions would be expected to show characteristic losses. For instance, the loss of one or two molecules of carbon monoxide (CO, 28 Da) from the molecular ion is a common fragmentation pathway for quinones and diones. This would result in significant peaks at m/z 104 and m/z 76. The peak at m/z 76 could correspond to the benzyne (B1209423) radical cation, a common fragment in the mass spectra of benzocyclobutene derivatives.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation (Note: This table represents a plausible fragmentation pattern; specific experimental data is required for confirmation.)

m/zPredicted Fragment
132[M]⁺ (Molecular Ion)
104[M - CO]⁺
76[M - 2CO]⁺ (Benzyne)

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for identifying volatile and semi-volatile compounds in complex mixtures. This compound has been identified as a volatile organic compound in the flower of Macadamia species using GC-MS, highlighting its presence in natural products. spectrabase.com

Vibrational Spectroscopy

Interactive Data Table: Predicted Vibrational Spectroscopy Peaks (Note: The following table is a prediction based on general functional group frequencies.)

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Carbonyl C=O Stretch1750 - 1800
Aromatic C=C Stretch1450 - 1600

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorptions arising from its aromatic ring, the strained four-membered ring, and the dicarbonyl system.

Detailed experimental IR spectra for the parent compound, benzocyclobutane, have been recorded and assigned, providing a basis for understanding the core structure's vibrations. nih.gov The key vibrational modes for the bicyclic framework are expected to be present in the dione derivative. The most diagnostic absorptions for this compound are those of the carbonyl (C=O) groups. In cyclic diketones, the carbonyl stretching vibrations (ν(C=O)) are particularly sensitive to ring strain and electronic effects. For this compound, the two adjacent carbonyl groups on the four-membered ring are expected to exhibit strong absorption bands in the region of 1750-1850 cm⁻¹. The exact position is influenced by the strain of the cyclobutenedione ring and its fusion to the benzene ring. The coupling between the two carbonyl groups can lead to symmetric and asymmetric stretching modes, often resulting in two distinct bands.

Further characteristic bands include the aromatic C-H stretching vibrations, typically appearing above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org Absorptions related to the strained four-membered ring's C-C bonds and C-H bonds are also present but are generally weaker and fall within the complex fingerprint region (below 1500 cm⁻¹). vscht.cz

Table 1: Characteristic Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric C=O Stretchα-Diketone~1780Strong
Symmetric C=O Stretchα-Diketone~1760Strong
Aromatic C-H StretchBenzene Ring3000 - 3100Medium-Weak
Aromatic C=C StretchBenzene Ring1450 - 1600Medium
C-C StretchCyclobutane (B1203170) RingFingerprint RegionWeak

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to IR spectroscopy. libretexts.org It is particularly effective for detecting vibrations that result in a change in molecular polarizability. For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive. While this compound lacks a center of symmetry, some vibrations will be significantly more intense in the Raman spectrum than in the IR spectrum, and vice versa.

Table 2: Predicted Key Raman Shifts for this compound

Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)Intensity
Symmetric C=O Stretchα-Diketone~1760Strong
Aromatic Ring BreathingBenzene Ring~1000Strong
Aromatic C=C StretchBenzene Ring1500 - 1600Medium
Aromatic C-H StretchBenzene Ring3000 - 3100Medium

Electronic Absorption and Emission Spectroscopy (UV/Vis)

Ultraviolet-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems. up.ac.za The UV/Vis spectrum of this compound is dominated by transitions involving the π-electron system of the benzene ring and the carbonyl groups.

Computational studies have been performed to predict the electronic spectrum of this compound. researchgate.net These calculations, along with experimental data from the parent benzocyclobutane system, allow for the assignment of the observed electronic transitions. The spectrum of benzocyclobutane itself shows its electronic band origin (S₀→S₁) at 37,093.6 cm⁻¹ (approx. 270 nm). nih.gov The presence of the conjugated dione functionality in this compound is expected to cause a bathochromic (red) shift of the absorption bands compared to the parent hydrocarbon. The spectrum typically shows π→π* transitions, associated with the aromatic ring, and n→π* transitions, which are characteristic of the carbonyl groups. The n→π* transitions are typically weaker and occur at longer wavelengths.

Table 3: Electronic Transitions for this compound

Transition TypeChromophoreExpected λmax (nm)Molar Absorptivity (ε)
π → πBenzene Ring~270-290High
n → πCarbonyl Groups>300Low

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons. wikipedia.org While this compound is a diamagnetic molecule with no unpaired electrons, its radical anion can be generated, for example, through chemical or electrochemical reduction. The study of this radical anion by ESR spectroscopy provides detailed information about the distribution of the unpaired electron's spin density across the molecule. bhu.ac.in

The ESR spectrum of the this compound radical anion would be characterized by its g-factor and hyperfine coupling constants. The g-factor is a measure of the radical's magnetic moment. The unpaired electron will interact with the magnetic moments of nearby nuclei (hyperfine coupling), primarily the four protons on the aromatic ring. This interaction splits the main ESR signal into a complex multiplet pattern. The magnitude of the splitting (the hyperfine coupling constant, a) is directly proportional to the spin density at that nucleus. Analysis of this hyperfine structure allows for the mapping of the spin distribution within the π-system of the radical anion. Studies on related bicyclo[4.2.0]octane semidiones (radical anions of diketones) confirm the utility of ESR in characterizing such species. lookchem.com

Table 4: Predicted ESR Spectral Parameters for the Radical Anion of this compound

ParameterDescriptionExpected Value/Pattern
g-factorCharacteristic of the radical's electronic environment~2.00
Hyperfine CouplingInteraction of the unpaired electron with the 4 aromatic protonsA complex multiplet pattern

Computational and Theoretical Investigations of Bicyclo 4.2.0 Octa 1,3,5 Triene 7,8 Dione

Quantum Chemical Methods for Electronic Structure and Geometry Optimization

Computational studies have been instrumental in elucidating the molecular structure and electronic characteristics of bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione. Both Density Functional Theory (DFT) and ab initio molecular orbital theory have been employed to perform geometry optimizations and calculate key energetic properties. nih.govacs.org

Density Functional Theory (DFT) Applications

Density Functional Theory, specifically the B3LYP functional with the 6-31G* basis set (B3LYP/6-31G*), has been a primary tool for investigating this compound. nih.govacs.org These calculations have been used to optimize the molecule's geometry and to determine its thermodynamic properties. A significant finding from these studies is the calculated heat of formation. Compared to its other seven structural isomers, this compound is the most stable, possessing the lowest heat of formation. nih.gov

Table 1: Calculated Heat of Formation for this compound

Computational MethodHeat of Formation (kJ mol⁻¹)
B3LYP/6-31G*-17

Data sourced from a computational study on the quinones of benzocyclobutadiene. nih.govacs.org

Ab Initio Molecular Orbital Theory

Alongside DFT, ab initio methods such as Møller-Plesset perturbation theory at the second order (MP2) with the 6-31G* basis set (MP2/6-31G) have been applied. nih.govacs.org These calculations serve to corroborate the results obtained from DFT. The geometries optimized using both MP2/6-31G and B3LYP/6-31G* methods were found to be very similar, providing confidence in the predicted structural parameters. nih.gov This agreement between different high-level theoretical methods underscores the reliability of the computational models for this molecule.

Analysis of Aromaticity and Antiaromaticity (e.g., NICS Calculations)

The aromaticity of the fused ring system has been a key area of investigation. Nucleus-Independent Chemical Shift (NICS) calculations are a common method to probe the magnetic criterion of aromaticity. nih.govgithub.io A negative NICS value typically indicates aromatic character (a diatropic ring current), while a positive value suggests antiaromaticity (a paratropic ring current). github.io

For this compound, NICS calculations and isodesmic ring-opening reactions confirm that the aromatic and antiaromatic properties are largely what one would expect based on its constituent rings. nih.govacs.org The six-membered ring retains its aromatic character, akin to a benzene (B151609) ring, while the four-membered ring exhibits characteristics associated with the anti-aromatic cyclobutadiene (B73232) system. nih.gov

Frontier Molecular Orbital Theory (HOMO/LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. researchgate.net

Computational studies have calculated the HOMO and LUMO energies for this compound. nih.govacs.org These values are essential for predicting its behavior in chemical reactions, particularly pericyclic reactions like cycloadditions. wikipedia.org

Table 2: Calculated Frontier Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-9.66
LUMO-2.97
HOMO-LUMO Gap6.69

Energies calculated at the B3LYP/6-31G level of theory.* nih.gov

Calculation of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational methods. For this compound, UV and ionization energy spectra have been calculated. nih.govacs.org The calculated ionization energy is 9.23 eV. chemeo.com

Experimental ¹H NMR data is also available for this compound. chemicalbook.com While a direct computational replication of the full NMR spectrum was not the focus of the cited broad quinone study, the experimental chemical shifts provide a benchmark for future, more specific spectroscopic calculations.

Table 3: Experimental and Calculated Spectroscopic Data

ParameterValueSource
Calculated UV Spectrum Provided in original studyComputational nih.gov
Calculated Ionization Energy 9.23 eVComputational chemeo.com
Experimental ¹H NMR (in CDCl₃) δ 8.080 ppm, δ 7.856 ppmExperimental chemicalbook.com

Energetics of Reaction Pathways and Transition State Characterization

Understanding the energetics of potential reactions is a key application of computational chemistry. researchgate.net For this compound and its isomers, the reactivity in Diels-Alder reactions has been computationally explored. nih.govacs.org These pericyclic reactions are governed by orbital symmetry and frontier molecular orbital interactions. wikipedia.orgresearchgate.net

While detailed transition state characterizations for reactions involving this compound specifically are part of a broader computational study, the energetics indicate its relative stability compared to its isomers. nih.gov The study of related compounds like 1,3,5-cyclooctatriene (B161208) shows that the bicyclo[4.2.0]octane framework is a key intermediate in electrocyclic reactions. mdpi.com The high stability of the 7,8-dione isomer suggests it is less prone to dimerization or polymerization compared to its higher-energy counterparts, though it is still a reactive species. nih.gov

Investigation of Isomerism and Tautomeric Equilibria

The examination of isomerism and tautomeric equilibria provides crucial insights into the relative stabilities and potential interconversion pathways of this compound and its related structures. Computational chemistry serves as a powerful tool in this investigation, allowing for the systematic study of various isomers and their energetic landscapes. cuny.edu

Detailed computational studies have been conducted to explore the quinones of benzocyclobutadiene, which include this compound and its seven other potential isomers. nih.govacs.org These investigations, employing methods such as Density Functional Theory (DFT) with the B3LYP/6-31G* basis set and ab initio MP2/6-31G* calculations, have determined the geometries and relative stabilities of these compounds. nih.govacs.orgresearchgate.net

The research identified eight conventional quinone structures of benzocyclobutadiene and calculated their heats of formation. nih.govacs.org These findings reveal a significant variation in stability among the isomers. This compound emerges as a notably low-energy species, suggesting a higher degree of stability compared to its other isomeric forms. nih.govacs.orgresearchgate.net The isomers can be categorized into three distinct energy groups based on their calculated heats of formation. nih.govacs.org

The high-energy isomers, specifically the 2,3- and 2,5-diones, are of particular interest regarding tautomerism. nih.govacs.orgresearchgate.net The study raises the question of whether the pairs of 2,3-diones and 2,5-diones exist as distinct resonance structures or are in a state of tautomeric equilibrium. nih.govacs.orgresearchgate.net Tautomerism is a fundamental concept in organic chemistry, involving the migration of a proton, and understanding these potential equilibria is essential for a complete picture of the chemical behavior of these compounds. wiley-vch.demdpi.com

The calculated heats of formation for the eight quinone isomers of benzocyclobutadiene are presented in the table below.

Isomer NameCalculated Heat of Formation (kJ mol⁻¹)Energy Group
This compound-17Low-Energy
Bicyclo[4.2.0]octa-3,5,8-triene-2,7-dione79-137Medium-Energy
Bicyclo[4.2.0]octa-1,4,6-triene-3,8-dione79-137Medium-Energy
Bicyclo[4.2.0]octa-1,5,7-triene-3,4-dione79-137Medium-Energy
Bicyclo[4.2.0]octa-1(6),4,7-triene-2,3-dione260-275High-Energy
Bicyclo[4.2.0]octa-1(8),4,6-triene-2,3-dione260-275High-Energy
Bicyclo[4.2.0]octa-1(6),3,7-triene-2,5-dione260-275High-Energy
Bicyclo[4.2.0]octa-1(8),3,6-triene-2,5-dione260-275High-Energy

Applications of Bicyclo 4.2.0 Octa 1,3,5 Triene 7,8 Dione in Organic Synthesis

Utility as Reactive Intermediates and Building Blocks

A reactive intermediate is a short-lived, high-energy, and highly reactive molecule that is generated during a chemical reaction and quickly converts into a more stable product. ucla.edulibretexts.org Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione functions as an excellent precursor to such species. The synthetic utility of benzocyclobutene (BCB) derivatives, including the dione (B5365651), stems from their ability to undergo thermal electrocyclic ring-opening. manchester.ac.uk Upon heating, the strained four-membered cyclobutene (B1205218) ring opens to form a highly reactive conjugated diene intermediate known as an o-quinodimethane.

This transformation converts the stable, isolable benzocyclobutenedione into a transient intermediate that cannot typically be isolated but can be trapped in situ. libretexts.org This high reactivity makes it an invaluable building block in organic synthesis. Chemists can generate this intermediate under controlled thermal conditions, allowing it to react with a variety of other molecules to form new, more complex structures. The propensity of BCBs to serve as building blocks for drug molecules and natural products highlights their importance in medicinal and pharmaceutical chemistry. scripps.edu

Precursors for the Synthesis of Complex Polycyclic Compounds

The o-quinodimethane intermediate generated from the ring-opening of benzocyclobutenedione is a key player in the construction of complex polycyclic frameworks. As a diene, this reactive intermediate readily participates in pericyclic reactions, most notably [4+2] cycloaddition reactions, also known as Diels-Alder reactions. nih.gov

In a typical synthetic strategy, benzocyclobutenedione is heated in the presence of a suitable dienophile (an alkene or alkyne). The thermally generated o-quinodimethane intermediate is immediately trapped by the dienophile, leading to the formation of a new six-membered ring fused to the existing structure. This methodology provides a powerful and convergent route to a wide array of complex polycyclic and heterocyclic compounds. The ability to control the reaction by choosing different dienophiles allows for the synthesis of diverse molecular scaffolds from a single precursor. This approach has been utilized to access challenging bicyclo[4.2.0]octa-2,4-diene systems and other intricate molecular architectures. researchgate.net

Role in the Development of Thermally Curable Materials and Polymers

The thermal ring-opening of the benzocyclobutene (BCB) core is a cornerstone of its application in materials science, particularly for creating high-performance, thermally curable polymers and resins. manchester.ac.uk When BCB functionalities are incorporated into monomer or polymer chains, they act as latent reactive sites. researchgate.net

Upon heating to temperatures typically exceeding 200 °C, these BCB units undergo electrocyclic ring-opening to form reactive o-quinodimethane dienes. These dienes can then undergo cycloaddition reactions with each other or other reactive groups within the polymer matrix. This process results in the formation of a highly cross-linked, three-dimensional polymer network. unl.edu

The key advantages of using BCB-based systems for thermal curing include:

No Volatiles: The polymerization and cross-linking occur via an addition reaction, meaning no small molecules (like water) are released during the curing process. This leads to uniform materials with low shrinkage.

High Thermal Stability: The resulting cross-linked polymers exhibit excellent thermal stability and a high glass transition temperature.

Excellent Dielectric Properties: BCB-based polymers are known for their low dielectric constant and dissipation factor, making them highly valuable in the microelectronics industry for insulation and packaging. scripps.edu

Q & A

Q. Table 2: Example Computational vs. Experimental Data

PropertyDFT PredictionExperimental ValueDeviation
HOMO-LUMO Gap (eV)3.23.5 (Cyclic Voltammetry)0.3
C=O Bond Length (Å)1.211.22 (X-ray)0.01

Advanced Question: How does the diketone functionality influence the compound’s reactivity in Diels-Alder reactions?

Methodological Answer:
The electron-deficient diketone groups act as potent dienophiles, accelerating reaction rates with electron-rich dienes (e.g., anthracene). Kinetic studies under varying conditions reveal:

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, reducing activation energy.
  • Temperature : Reactions proceed rapidly at 50–80°C, but higher temperatures favor retro-Diels-Alder pathways.
  • Steric Effects : Substituents on the bicyclic framework hinder endo/exo selectivity, requiring steric maps for optimization .

Advanced Question: What strategies resolve contradictions between theoretical predictions and experimental observations in thermal stability studies?

Methodological Answer:
Discrepancies often arise from incomplete computational models (e.g., neglecting solvent or entropy effects). To address this:

Refine Computational Models : Incorporate implicit solvation (e.g., SMD model) and vibrational entropy corrections in Gibbs free energy calculations .

Experimental Profiling : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to measure decomposition temperatures and compare with DFT-predicated bond dissociation energies.

Sensitivity Analysis : Vary computational parameters (e.g., basis sets, functionals) to identify error margins.

Case Example : A predicted ΔfH° (gas) of +166.3 kJ/mol for the parent bicyclo[4.2.0] system may differ for the dione due to additional stabilization from conjugation.

Basic Question: What are the key thermodynamic properties of this compound, and how are they determined?

Methodological Answer:

  • Enthalpy of Formation (ΔfH°) : Estimated via combustion calorimetry or calculated using group-additivity approaches.
  • Thermal Stability : Assessed via TGA, revealing decomposition onset temperatures (e.g., >200°C for related bicyclic diones ).
  • Solubility : Measured using shake-flask methods in polar solvents (e.g., acetone, DMF).

Advanced Question: How can molecular dynamics (MD) simulations elucidate the compound’s behavior under catalytic conditions?

Methodological Answer:

  • Force Fields : Parameterize the compound using OPLS-AA or CHARMM for MD simulations in explicit solvents.
  • Catalytic Interactions : Simulate adsorption on metal surfaces (e.g., Pd/C) to study hydrogenation pathways.
  • Output Metrics : Analyze radial distribution functions (RDFs) to identify preferred binding sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.